5-Bromo-2-(cyclohexyl)pyrimidine

Lipophilicity Drug-likeness ADME optimization

5-Bromo-2-(cyclohexyl)pyrimidine (CAS 1215072-92-6) is a critical intermediate for Syk kinase inhibitor programs (EP 2782580 A4) and 5-substituted pyrimidine carbocyclic nucleoside synthesis. Its 2-cyclohexyl group delivers a cLogP of 1.183, providing a 50-fold lipophilicity difference compared to 5-bromo-2-phenylpyrimidine (XLogP3=2.9). This unique physicochemical profile enables favorable Lipinski compliance while the 5-bromo position supports Suzuki-Miyaura or Buchwald-Hartwig diversification. Ideal for glucocorticoid receptor modulator scaffolds. Bulk and custom synthesis inquiries welcome.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
Cat. No. B13747131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclohexyl)pyrimidine
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyWSXUSXAJONAYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(cyclohexyl)pyrimidine: Procurement-Specification Overview for Heterocyclic Bromo-Pyrimidine Intermediates


5-Bromo-2-(cyclohexyl)pyrimidine is a brominated pyrimidine derivative with molecular formula C₁₀H₁₃BrN₂ and molecular weight 241.13 g/mol [1]. The compound is recognized in the patent literature as an important intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines and as a key building block in Syk kinase inhibitor development programs [2][3]. Its structure features a bromine atom at the 5-position of the pyrimidine ring and a cyclohexyl group at the 2-position, which introduces steric bulk and modulated lipophilicity [4].

5-Bromo-2-(cyclohexyl)pyrimidine: Why Structural Analogs Cannot Substitute in Reaction Optimization or Target Engagement


Substitution of 5-Bromo-2-(cyclohexyl)pyrimidine with closely related analogs is not straightforward due to the compound's unique combination of a reactive 5-bromo handle for cross-coupling and a cyclohexyl substituent that confers distinct lipophilic and steric properties. The cyclohexyl group at the 2-position provides a cLogP of 1.183 [1], which differs significantly from aromatic-substituted analogs such as 5-bromo-2-phenylpyrimidine (XLogP3 = 2.9) . This 1.7 log unit difference translates to a roughly 50-fold difference in octanol-water partition coefficient, meaning that reaction conditions, solvent systems, and purification protocols optimized for 5-Bromo-2-(cyclohexyl)pyrimidine will not transfer predictably to phenyl-substituted or methyl-substituted variants. Furthermore, the compound's demonstrated role as a specific intermediate in Syk kinase inhibitor synthesis pathways [2] means that alternative bromopyrimidines lacking the cyclohexyl group will not produce the same downstream substitution pattern in multi-step synthetic sequences.

5-Bromo-2-(cyclohexyl)pyrimidine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity Differentiation: 1.7 log Unit Gap Between Cyclohexyl and Phenyl Pyrimidine Analogs

5-Bromo-2-(cyclohexyl)pyrimidine exhibits a calculated partition coefficient (cLogP) of 1.183, reflecting the aliphatic cyclohexyl substituent at the 2-position [1]. In contrast, the aromatic-substituted comparator 5-bromo-2-phenylpyrimidine displays an XLogP3 of 2.9 . This quantitative difference is attributable to the aliphatic versus aromatic nature of the 2-position substituent, with the cyclohexyl group providing lower lipophilicity and different hydrogen-bonding potential.

Lipophilicity Drug-likeness ADME optimization

Molecular Weight and Polar Surface Area Differentiation Versus N-Alkylated Amino-Pyrimidine Analogs

5-Bromo-2-(cyclohexyl)pyrimidine (C₁₀H₁₃BrN₂) has a molecular weight of 241.13 g/mol and a polar surface area of 20.23 Ų [1]. The structurally related 5-bromo-N-cyclohexylpyrimidin-2-amine (C₁₀H₁₄BrN₃) has a molecular weight of 256.15 g/mol . The 15 g/mol difference arises from the replacement of a ring carbon with an exocyclic NH group, which introduces an additional hydrogen bond donor and increases polar surface area.

Scaffold diversity Fragment-based drug design Lead optimization

Patent-Cited Intermediary Role in Syk Kinase Inhibitor Development

5-Bromo-2-(cyclohexyl)pyrimidine is explicitly cited in patent EP 2782580 A4 as an intermediate for preparing pyrimidine compounds that inhibit Syk kinase [1]. The patent describes the use of this bromo-pyrimidine scaffold as a versatile precursor for introducing diverse substitution patterns via palladium-catalyzed cross-coupling at the 5-position while maintaining the cyclohexyl group at the 2-position for target engagement. Syk kinase is a validated therapeutic target in autoimmune disorders and B-cell malignancies, with clinical-stage inhibitors demonstrating the pathway's relevance [2].

Kinase inhibitors Immunology Oncology Syk

Utility in 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

The compound has been described as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines in more complex structures, with the synthesis process featuring simple and safe operational procedures and mild reaction conditions suitable for industrial production [1]. The 5-bromo position serves as an electrophilic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling introduction of diverse functional groups while preserving the cyclohexyl moiety for hydrophobic interactions.

Antiviral agents Nucleoside analogs Medicinal chemistry

5-Bromo-2-(cyclohexyl)pyrimidine: Evidence-Backed Procurement and Application Scenarios


Syk Kinase Inhibitor Lead Optimization and Patent-Directed Synthesis

Procure 5-Bromo-2-(cyclohexyl)pyrimidine as the key intermediate when developing pyrimidine-based Syk kinase inhibitors as described in EP 2782580 A4. The 5-bromo position enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install diverse aryl/heteroaryl or amino substituents for structure-activity relationship exploration, while the 2-cyclohexyl group provides a defined lipophilic moiety (cLogP = 1.183) for target engagement optimization [1]. Alternative 2-substituted bromo-pyrimidines are not claimed as intermediates in this patent family [2].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity (cLogP ~1.2)

Use 5-Bromo-2-(cyclohexyl)pyrimidine as a fragment or early lead scaffold when the project requires a bromopyrimidine core with cLogP in the 1.2 range and polar surface area of 20.23 Ų [1]. The 1.7 log unit difference in lipophilicity compared to 5-bromo-2-phenylpyrimidine (XLogP3 = 2.9) makes the cyclohexyl analog preferable for programs seeking to maintain favorable physicochemical properties (Lipinski compliance) while introducing steric bulk at the 2-position.

Carbocyclic Nucleoside Analog Development Programs

Utilize 5-Bromo-2-(cyclohexyl)pyrimidine as a precursor for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The mild reaction conditions and industrial scalability of the synthesis process make this compound suitable for medicinal chemistry campaigns targeting antiviral nucleoside analogs. The cyclohexyl group provides hydrophobic mimicry of the ribose sugar moiety while the 5-bromo position serves as the diversification point.

Differentiated Scaffold for Glucocorticoid Receptor Modulator Design

Leverage the cyclohexyl-pyrimidine scaffold for designing glucocorticoid receptor modulators. Patent literature demonstrates that cyclohexyl-substituted pyrimidines and pyrimidinediones are effective glucocorticoid receptor modulators [3][4]. 5-Bromo-2-(cyclohexyl)pyrimidine provides a starting point for introducing additional functionality via cross-coupling at the 5-position while retaining the cyclohexyl-pyrimidine core that engages the GR ligand-binding domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(cyclohexyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.